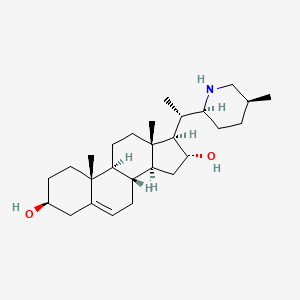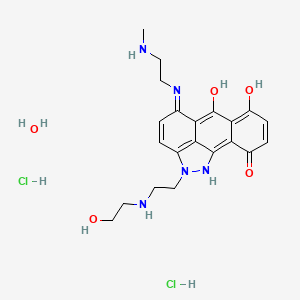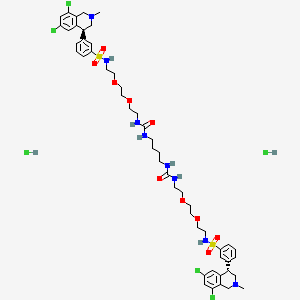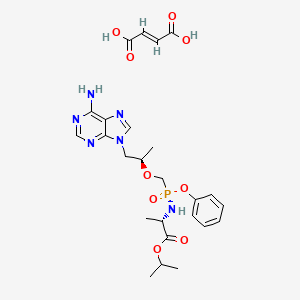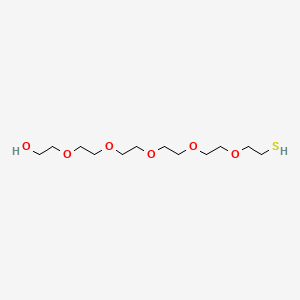
Thiol-PEG6-Alcohol
描述
Thiol-PEG6-Alcohol: is a polyethylene glycol (PEG)-based compound that contains a thiol group (-SH) and an alcohol group (-OH). It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
作用机制
- Its primary role is to connect two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
- Storage conditions: Pure form at -20°C (3 years) or 4°C (2 years); in solvent at -80°C (6 months) or -20°C (1 month) .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
生化分析
Biochemical Properties
Thiol-PEG6-Alcohol plays a crucial role in biochemical reactions as a part of PROTACs . It interacts with various enzymes and proteins, facilitating the degradation of target proteins . The nature of these interactions is largely dependent on the specific target protein and the E3 ubiquitin ligase that the PROTAC is designed to engage .
Cellular Effects
In the context of cellular processes, this compound influences cell function by modulating the levels of specific proteins . This can have wide-ranging effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. As a component of PROTACs, it contributes to the temporal control of protein degradation
Dosage Effects in Animal Models
The effects of this compound, as a part of PROTACs, can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway as a component of PROTACs . It interacts with various enzymes in this pathway, leading to the degradation of target proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the properties of the PROTACs it is a part of
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the target protein and the E3 ubiquitin ligase that the PROTAC is designed to engage
准备方法
Synthetic Routes and Reaction Conditions: Thiol-PEG6-Alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with thiol-containing reagents. One common method involves the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like methanol .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds under controlled conditions. The process involves purification steps such as distillation and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: Thiol-PEG6-Alcohol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; aqueous or organic solvents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine; aqueous buffers.
Substitution: Alkyl halides; organic solvents like dichloromethane.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Thioethers.
科学研究应用
Chemistry: Thiol-PEG6-Alcohol is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins by recruiting E3 ubiquitin ligases .
Biology: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and cellular signaling pathways .
Medicine: this compound is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also used in the development of targeted therapies for diseases such as cancer.
Industry: In industrial applications, this compound is used in the production of bioconjugates and as a stabilizer in various formulations .
相似化合物的比较
Thiol-PEG4-Alcohol: Contains a shorter PEG chain, resulting in different solubility and flexibility properties.
Thiol-PEG8-Alcohol: Contains a longer PEG chain, providing increased solubility and flexibility.
Thiol-PEG6-Acid: Contains a carboxylic acid group instead of an alcohol group, offering different reactivity and applications.
Uniqueness: Thiol-PEG6-Alcohol is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHVCADZZSNWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773021 | |
| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194425-46-2 | |
| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


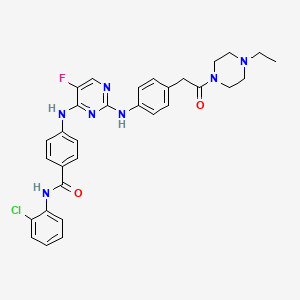
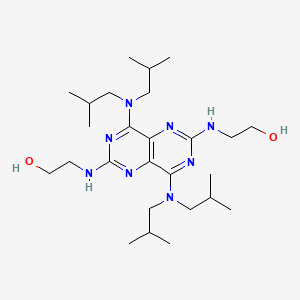
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

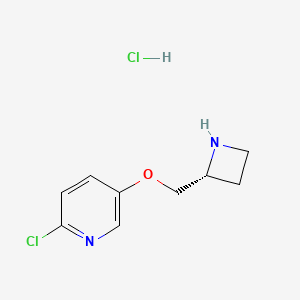
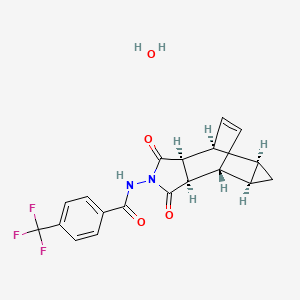

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
